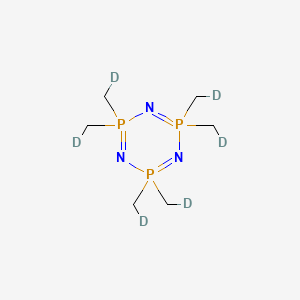
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Descripción general
Descripción
“4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide” is a chemical compound . It is a key intermediate for the anticancer drug regorafenib .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-N-methylpyridine-2-carboxamide with 4-amino-3-fluorophenol in the presence of an inorganic base . The use of an inorganic base replaces potassium t-butoxide, which has potential safety hazards in industrial production . After the reaction is completed, a crystallization method is employed for separation to obtain the reaction product .Molecular Structure Analysis
The molecular formula of “4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide” is C13H12FN3O2 . Its molecular weight is 261.25 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide” include the reaction of 4-chloro-N-methylpyridine-2-carboxamide with 4-amino-3-fluorophenol . This reaction is facilitated by an inorganic base .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.25 . Its density is 1.305 .Aplicaciones Científicas De Investigación
Synthesis of Antitumor Drugs : This compound is a key intermediate in the synthesis of Sorafenib, an antitumor drug. The process for synthesizing Sorafenib involves the conversion of picolinic acid to 4-(4-aminophenoxy)-N-methylpicolinamide through a series of steps, including chlorination, esterification, amidation, and aromatic nucleophilic substitution. This process is highlighted for its cost-effectiveness and environmentally friendly approach (Yao Jian-wen, 2012).
Production of Regorafenib : An efficient protocol for the production of Regorafenib, a novel diaryl urea inhibitor of multiple protein kinases, utilizes this compound as a key intermediate. The synthesis method is optimized for higher yield and purity, making it more cost-effective and efficient (Limei Wang et al., 2016).
Gastrokinetic Activity : In the development of gastrokinetic agents, derivatives of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide have been studied. These compounds were found to have potent in vivo gastric emptying activity, making them potentially useful in gastrokinetic therapies (S. Kato et al., 1992).
Synthesis of Biologically Active Compounds : It is also an important intermediate for synthesizing various biologically active compounds. A study describes a simplified synthesis method from picolinic acid, yielding a product used in the development of small molecule inhibitors with antitumor properties (Hehua Xiong et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJPIPGBODVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676336 | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | |
CAS RN |
757251-39-1 | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757251-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757251391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What are the advantages of the new synthesis methods for Regorafenib described in the research papers?
A1: The research papers highlight a new synthetic strategy for producing Regorafenib that offers several advantages over previously reported methods. [, ] These advantages include:
- Increased efficiency: The new route reduces the number of synthetic steps required, leading to a more efficient overall process. []
- Higher yield: The optimized reactions result in a significantly improved overall yield of Regorafenib. []
- Practicality: The new method avoids the need for specialized conditions like inert atmospheres, making it more practical for large-scale production. []
- Cost-effectiveness: The use of readily available reagents and milder reaction conditions contributes to a more cost-effective synthesis. [, ]
Q2: Can you explain the role of water-assisted synthesis in the production of Regorafenib?
A2: The research highlights the use of water-assisted synthesis in preparing phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, a crucial building block for Regorafenib. [] This approach offers several benefits:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)
